molecular formula C8H4ClF3O2 B1602960 3-(Chlorodifluoromethoxy)benzoyl fluoride CAS No. 39161-74-5

3-(Chlorodifluoromethoxy)benzoyl fluoride

Cat. No. B1602960
CAS RN: 39161-74-5
M. Wt: 224.56 g/mol
InChI Key: VSRASVHPMHKNED-UHFFFAOYSA-N
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Description



  • 3-(Chlorodifluoromethoxy)benzoyl fluoride , also known by its chemical formula C8H4ClF3O2 , is a compound with a molecular weight of 224.56 g/mol .

  • It is a colorless liquid with a melting point of -28°C and a boiling point of 159-161°C .

  • The compound is used in various applications, including the manufacture of high-octane fuels, steel production, and hydrofluoric acid production.





  • Synthesis Analysis



    • The synthesis of 3-(Chlorodifluoromethoxy)benzoyl fluoride can be achieved through various methods, including fluorination or substitution reactions.

    • Notably, metal-based methods have been developed for transferring CF2H to different carbon sites, both stoichiometrically and catalytically.





  • Molecular Structure Analysis



    • The compound has the following molecular formula: C8H4ClF3O2 .

    • It consists of one calcium (Ca) atom bonded to two fluorine (F) atoms.

    • The crystal structure is isometric and hexoctahedral, often forming cubic crystals or twinned cubes.





  • Chemical Reactions Analysis



    • 3-(Chlorodifluoromethoxy)benzoyl fluoride can participate in various reactions, including electrophilic, nucleophilic, and radical processes.

    • Stereoselective difluoromethylation remains limited but promising.

    • Recent advances have streamlined access to pharmaceutical-relevant molecules.





  • Physical And Chemical Properties Analysis



    • The compound has a density ranging from 3.18 to 3.25 g/cm³ .

    • It is chemically inert and does not readily react with most acids or common chemicals.

    • However, it can cause burns to eyes, skin, and mucous membranes.




  • Safety And Hazards



    • 3-(Chlorodifluoromethoxy)benzoyl fluoride is flammable and may explode when heated.

    • Vapors can form explosive mixtures with air and may flash back to a source of ignition.




  • Future Directions



    • Continued research into difluoromethylation processes and site-selective installation of CF2H onto large biomolecules holds promise for pharmaceutical applications.




    Please note that this analysis is based on available information, and further research may yield additional insights. If you have any specific questions or need further details, feel free to ask! 😊


    properties

    IUPAC Name

    3-[chloro(difluoro)methoxy]benzoyl fluoride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H4ClF3O2/c9-8(11,12)14-6-3-1-2-5(4-6)7(10)13/h1-4H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VSRASVHPMHKNED-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC(=C1)OC(F)(F)Cl)C(=O)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H4ClF3O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40632768
    Record name 3-[Chloro(difluoro)methoxy]benzoyl fluoride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40632768
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    224.56 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    3-(Chlorodifluoromethoxy)benzoyl fluoride

    CAS RN

    39161-74-5
    Record name 3-[Chloro(difluoro)methoxy]benzoyl fluoride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40632768
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Reactant of Route 6
    3-(Chlorodifluoromethoxy)benzoyl fluoride

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